REACTION_CXSMILES
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[F:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4](Cl)[N:3]=1.[CH3:12][O:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([NH2:20])[CH:15]=1.C(N(CC)CC)C>C(O)CCC>[F:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([NH:20][C:16]2[CH:17]=[CH:18][CH:19]=[C:14]([O:13][CH3:12])[CH:15]=2)[N:3]=1
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Name
|
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Quantity
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1.7 g
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Type
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reactant
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Smiles
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FC1=NC(=C2NC=NC2=N1)Cl
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Name
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|
Quantity
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1.23 g
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Type
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reactant
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Smiles
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COC1=CC(=CC=C1)N
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Name
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Quantity
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3.5 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
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Quantity
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20 mL
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Type
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solvent
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Smiles
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C(CCC)O
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The white precipitate was filtered off
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Type
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WASH
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Details
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rinsed with n-butanol (3×10 ml) and water (3×10 ml)
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Type
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CUSTOM
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Details
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dried in the drying oven into constant weight
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Name
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Type
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|
Smiles
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FC1=NC(=C2NC=NC2=N1)NC1=CC(=CC=C1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |